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Potential off-target effects of R 56865

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Compound of Interest		
Compound Name:	R 56865	
Cat. No.:	B1678717	Get Quote

Technical Support Center: R 56865

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **R 56865**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of **R 56865**?

A1: The primary off-target effect of **R 56865** is the inhibition of cardiac sodium channels (INa). This effect is concentration-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 1 μ M[1]. The blockade is more pronounced at less negative holding potentials[2].

Q2: Does **R 56865** affect other cardiac ion channels?

A2: Studies have shown that **R 56865** does not significantly affect the L-type calcium current (ICa) or the quasi-steady-state potassium current (IK) in isolated ventricular cardiomyocytes at concentrations up to $10 \mu M[1]$.

Q3: Are there any observed effects of **R 56865** on intracellular calcium handling?

A3: Yes, **R 56865** has demonstrated effects on intracellular calcium dynamics. It can inhibit spontaneous calcium release from the sarcoplasmic reticulum (SR) when this release is mediated by the Na+/Ca2+ exchanger[2]. However, it does not directly impact the physiological

Troubleshooting & Optimization





Ca2+-induced Ca2+ release mechanism from the SR[2][3]. Additionally, **R 56865** has been shown to decrease the ATP-stimulated uptake of 45Ca2+ into cardiac SR vesicles[3][4].

Q4: I've seen conflicting reports about R 56865 and calcium channels. Can you clarify?

A4: While **R 56865** does not appear to directly block L-type calcium channels in cardiac myocytes, one study on bovine chromaffin cells showed that it can block Ca2+ entry by promoting the inactivation of voltage-dependent Ca2+ channels, with an IC50 of approximately 3.1 µM for the blockade of catecholamine secretion[5]. This suggests a potential cell-type-specific or channel-subtype-specific effect. Researchers should be mindful of the experimental system when interpreting results related to calcium channel effects.

Q5: What are the implications of the sodium channel blocking activity of **R 56865**?

A5: The sodium channel blocking properties of **R 56865** can influence cardiac electrophysiology. It can lead to a decrease in the upstroke velocity of the cardiac action potential and may contribute to its anti-arrhythmic effects, particularly in the context of cardiac glycoside toxicity[1][2][6]. This effect is use-dependent, meaning the block is more pronounced at higher stimulation frequencies[6].

Troubleshooting Guides

Problem 1: Unexpected changes in action potential duration in cardiac myocyte experiments.

- Possible Cause: While R 56865's primary off-target effect is on the sodium current, which
 mainly affects the action potential upstroke, secondary effects on cellular ion homeostasis
 could indirectly influence action potential duration. The inhibition of the Na+/Ca2+
 exchanger-mediated calcium release could play a role.
- Troubleshooting Steps:
 - Perform voltage-clamp experiments to isolate and measure individual ionic currents (INa,
 ICa, IK) to confirm the specific channel effects in your preparation.
 - Measure intracellular calcium transients to assess for alterations in calcium handling.
 - Consider a range of R 56865 concentrations to determine if the effect is dose-dependent.



Problem 2: Discrepancy in results when studying calcium-dependent processes in different cell types.

- Possible Cause: As noted in the FAQs, R 56865 may have cell-type-specific effects on calcium channels. The lack of effect on L-type calcium channels in cardiomyocytes may not translate to other cell types, such as chromaffin cells, which may express different subtypes of voltage-dependent calcium channels.
- Troubleshooting Steps:
 - Characterize the specific subtypes of calcium channels present in your experimental model.
 - Perform electrophysiological recordings to directly measure the effect of R 56865 on calcium currents in your specific cell type.
 - Compare your findings with published data from similar experimental systems.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of **R 56865** on Off-Target Ion Channels

Target	Cell Type	IC50	Reference
Peak Sodium Current (INa)	Guinea-pig ventricular cardiomyocytes	~ 1 μM	[1]
Catecholamine Secretion (via Ca2+ channel inactivation)	Bovine chromaffin cells	~ 3.1 μM	[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

• Cell Preparation: Isolate single ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.



Solutions:

- External Solution (for INa measurement): Reduced extracellular Na+ (e.g., 30 mM) to minimize current amplitude and improve voltage control. Include Cd2+ (e.g., 200 μM) to block ICa and use Cs+ in place of K+ to reduce K+ currents.
- Internal Solution: Cs+-based solution to block K+ channels, containing EGTA to chelate intracellular Ca2+.

Recording:

- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a negative potential (e.g., -100 mV).
- Apply depolarizing voltage steps to elicit INa.
- Apply R 56865 at various concentrations to the external solution and record the resulting inhibition of the peak sodium current.

Data Analysis:

- Measure the peak inward current at each concentration.
- Normalize the current to the control (before drug application).
- Fit the concentration-response data to a Hill equation to determine the IC50 value.

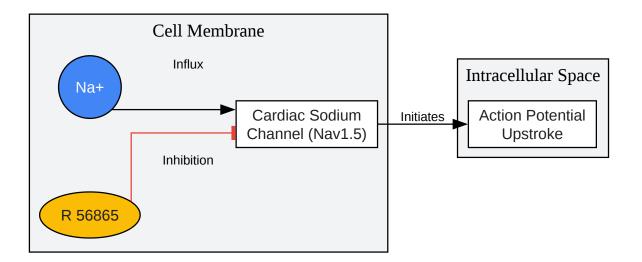
Protocol 2: Measurement of Intracellular Calcium Transients

- Cell Preparation: Isolate cardiac myocytes as described above.
- Dye Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).
- Experimental Setup: Place the cells on the stage of an inverted microscope equipped for fluorescence imaging.



- Stimulation: Electrically stimulate the cells to elicit action potentials and subsequent calcium transients.
- Recording:
 - Record baseline calcium transients.
 - Perfuse the cells with a solution containing R 56865.
 - Record calcium transients in the presence of the compound.
 - To investigate effects on Na+/Ca2+ exchanger-mediated Ca2+ release, induce spontaneous Ca2+ release (e.g., using a low K+/high Ca2+ solution) with and without R 56865.
- Data Analysis:
 - Measure the amplitude and kinetics of the calcium transients.
 - Compare the parameters before and after the application of **R 56865**.

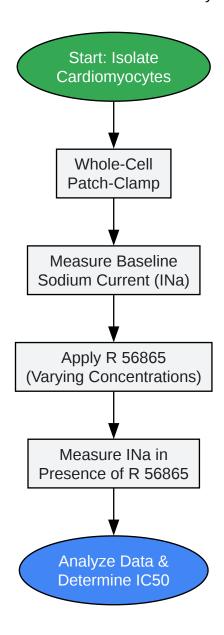
Visualizations



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Caption: Off-target inhibition of the cardiac sodium channel by **R 56865**.



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Caption: Workflow for determining the IC50 of **R 56865** on cardiac sodium channels.

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